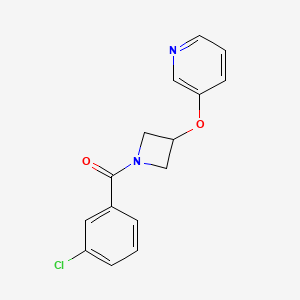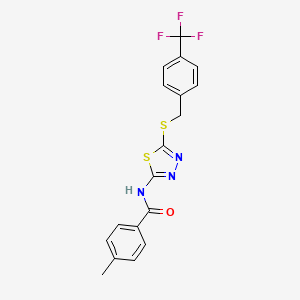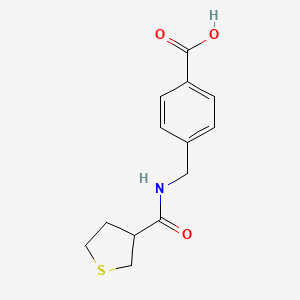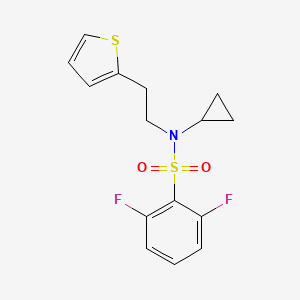![molecular formula C12H12FN3OS2 B2368626 4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide CAS No. 478063-48-8](/img/structure/B2368626.png)
4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide, also known as compound 1, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide” (also known as “4-fluoro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide”), focusing on six unique applications:
Anticancer Agents
The compound’s structure, featuring a thiadiazole ring, is significant in medicinal chemistry due to its potential anticancer properties. Thiadiazole derivatives have been shown to exhibit strong anticancer activities by interacting with various biological targets, including enzymes and receptors involved in cancer cell proliferation . This makes the compound a promising candidate for developing new anticancer drugs.
Antimicrobial Agents
Thiadiazole-containing compounds are known for their broad-spectrum antimicrobial activities. The sulfur and nitrogen atoms in the thiadiazole ring contribute to the compound’s ability to inhibit the growth of bacteria and fungi . This application is particularly valuable in the development of new antibiotics and antifungal agents to combat resistant strains of microorganisms.
Neuroprotective Agents
Research has indicated that thiadiazole derivatives can have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to interact with neural pathways and protect neurons from oxidative stress and apoptosis makes it a candidate for further investigation in neuroprotection.
Anti-inflammatory Agents
The anti-inflammatory properties of thiadiazole derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . This application is crucial for developing new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Agents
Thiadiazole derivatives have shown potential as antiviral agents by inhibiting viral replication and interfering with viral enzymes . This makes the compound a potential candidate for developing new antiviral drugs, particularly against viruses that are resistant to current treatments.
Antioxidant Agents
The compound’s structure allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage . This property is beneficial in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer.
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as thiazole derivatives, have been reported to exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Propriétés
IUPAC Name |
4-fluoro-N-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS2/c1-8-12(19-16-15-8)18-7-6-14-11(17)9-2-4-10(13)5-3-9/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVWYGLRPWQUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCNC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B2368543.png)
![(E)-8-benzyl-6-(3,4-dimethoxybenzylidene)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2368547.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2368548.png)

![methyl 6-acetyl-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368551.png)
![N-(4-ethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2368553.png)



![1-ethyl-5-[(2-ethylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2368560.png)
![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)


![7-(2-Furyl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)